molecular formula C14H8O4S B12115389 Dibenzo[b,d]thiophene-2,8-dicarboxylic acid

Dibenzo[b,d]thiophene-2,8-dicarboxylic acid

Cat. No.: B12115389
M. Wt: 272.28 g/mol
InChI Key: GZLNXGRYYDFZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,d]thiophene-2,8-dicarboxylic acid is an organic compound that belongs to the class of dibenzothiophenes It consists of two benzene rings fused to a central thiophene ring, with carboxylic acid groups attached at the 2 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[b,d]thiophene-2,8-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride, followed by oxidation to introduce the carboxylic acid groups . Another method includes the self-assembly of terbium ion nitrate with the rigid organic ligand 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid to form a metal-organic framework .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,d]thiophene-2,8-dicarboxylic acid is unique due to the presence of carboxylic acid groups at the 2 and 8 positions, which enhance its reactivity and potential for forming coordination complexes with metal ions. This makes it particularly useful in the synthesis of metal-organic frameworks and other advanced materials .

Properties

Molecular Formula

C14H8O4S

Molecular Weight

272.28 g/mol

IUPAC Name

dibenzothiophene-2,8-dicarboxylic acid

InChI

InChI=1S/C14H8O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H,(H,15,16)(H,17,18)

InChI Key

GZLNXGRYYDFZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(S2)C=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.